molecular formula C15H18N4O3S B4118689 3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4118689
M. Wt: 334.4 g/mol
InChI Key: RQIFFZLRHCYQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methyl group at the 3-position, a nitro group at the 2-position, and an N-substituent containing a 5-pentyl-1,3,4-thiadiazol-2-yl moiety

Properties

IUPAC Name

3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-4-5-9-12-17-18-15(23-12)16-14(20)11-8-6-7-10(2)13(11)19(21)22/h6-8H,3-5,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIFFZLRHCYQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Nitration of 3-methylbenzoic acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Formation of 5-pentyl-1,3,4-thiadiazole: The thiadiazole ring is synthesized by reacting pentylamine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.

    Amidation reaction: The final step involves the coupling of the nitrated 3-methylbenzoic acid with the synthesized 5-pentyl-1,3,4-thiadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-methyl-2-amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-carboxy-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole moiety may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-nitro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with an ethyl group instead of a pentyl group.

    3-methyl-2-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a pentyl group.

    3-methyl-2-nitro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a pentyl group.

Uniqueness

The uniqueness of 3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs. The pentyl group could influence the compound’s lipophilicity, membrane permeability, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-2-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.